
Msh, 4-nle-alpha-
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Msh, 4-nle-alpha- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the compound is cleaved from the resin and purified .
Industrial production methods for Msh, 4-nle-alpha- involve similar SPPS techniques but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Msh, 4-nle-alpha- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Applications in Dermatology
1. Melanin Production and Photoprotection
Nle4-D-Phe7-α-MSH has been shown to enhance melanin production in human melanocytes. A study indicated that subcutaneous injections of this compound resulted in significant increases in melanin density among participants, suggesting its potential for photoprotection against UV radiation-induced skin damage .
2. Treatment of Skin Disorders
Due to its role in increasing melanin levels, Nle4-D-Phe7-α-MSH may be beneficial in treating conditions such as vitiligo and other pigmentation disorders. By promoting melanocyte activity, it could help restore skin pigmentation in affected areas.
Applications in Oncology
1. Melanoma Treatment
Research indicates that Nle4-D-Phe7-α-MSH is effective in stimulating tyrosinase activity in melanoma cells, which is essential for melanin synthesis . Its potency—up to 100 times more effective than α-MSH—makes it a candidate for melanoma therapies aimed at enhancing tumor visibility during surgical procedures or improving the efficacy of photothermal therapies .
2. Potential Role in Cancer Immunotherapy
The compound's interaction with melanocortin receptors may also play a role in modulating immune responses against tumors. By influencing the tumor microenvironment, Nle4-D-Phe7-α-MSH could enhance the effectiveness of immunotherapeutic agents.
Pharmacological Applications
1. Appetite Regulation
Nle4-D-Phe7-α-MSH has been studied for its effects on appetite regulation through the MC4R pathway. Given its role as a potent agonist at this receptor, it holds potential for developing treatments for obesity and metabolic disorders .
2. Neurological Effects
Emerging research suggests that melanocortins may influence neurological functions, including pain modulation and neuroprotection. Nle4-D-Phe7-α-MSH could be explored for its therapeutic potential in neurodegenerative diseases.
Data Tables
Application Area | Mechanism | Outcome/Effect |
---|---|---|
Dermatology | Stimulates melanin production | Increased skin pigmentation |
Oncology | Enhances tyrosinase activity in melanoma cells | Potential therapeutic agent for melanoma |
Pharmacology | Agonist at MC4R | Appetite regulation |
Neurological Research | Modulates pain and neuroprotection | Potential treatment for neurodegeneration |
Case Studies
Case Study 1: Photoprotection Trial
A clinical trial involving 65 subjects demonstrated that administration of Nle4-D-Phe7-α-MSH significantly increased melanin density, providing evidence for its photoprotective effects against UV radiation .
Case Study 2: Melanoma Treatment Efficacy
In vitro studies showed that Nle4-D-Phe7-α-MSH was more effective than α-MSH at stimulating tyrosinase activity in B16 melanoma cells, suggesting its potential use as an adjunct therapy in melanoma treatment .
Mécanisme D'action
Msh, 4-nle-alpha- exerts its effects by binding to melanocortin receptors, particularly MC1R. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This cascade results in the activation of protein kinase A (PKA), which then phosphorylates target proteins involved in melanin synthesis, anti-inflammatory responses, and energy homeostasis .
Comparaison Avec Des Composés Similaires
Msh, 4-nle-alpha- is compared with other alpha-MSH analogs such as:
[Nle4, D-Phe7]-alpha-MSH: Similar in structure but may have different receptor affinities and efficacies.
Afamelanotide: Another alpha-MSH analog used clinically for its photoprotective effects in conditions like erythropoietic protoporphyria.
[D-Phe7]-MSH: An analog with modifications at the seventh position, affecting its receptor binding properties.
Msh, 4-nle-alpha- is unique due to its high potency and efficacy at multiple melanocortin receptors, making it a valuable tool in research and potential therapeutic applications .
Activité Biologique
Introduction
Msh, or alpha-melanocyte-stimulating hormone (α-MSH), specifically the synthetic analog [Nle4, D-Phe7]-α-MSH, is a potent peptide that exhibits significant biological activity, particularly in melanocyte function and inflammation modulation. This article explores the biological activity of [Nle4, D-Phe7]-α-MSH, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.
[Nle4, D-Phe7]-α-MSH acts primarily as an agonist at melanocortin receptors (MCRs), particularly MC1R, MC3R, MC4R, and MC5R. The binding affinity (Ki values) for these receptors is notably low, indicating strong interactions:
Receptor | Ki Value (nM) |
---|---|
MC1R | 0.085 |
MC3R | 0.4 |
MC4R | 3.8 |
MC5R | 5.1 |
These values suggest that [Nle4, D-Phe7]-α-MSH can effectively stimulate signaling pathways involved in pigmentation and other physiological responses .
Effects on Melanocytes
Research indicates that [Nle4, D-Phe7]-α-MSH significantly enhances melanocyte activity:
- Melanin Production : Studies show that this peptide increases melanin content in human melanocytes through dose-dependent mechanisms. The stimulation of tyrosinase activity, a key enzyme in melanin synthesis, is particularly pronounced with this analog compared to native α-MSH .
- Morphological Changes : Treatment with [Nle4, D-Phe7]-α-MSH leads to morphological changes in melanocytes, promoting dendritic cell shapes that are associated with increased melanin production .
Anti-inflammatory Properties
Beyond its role in pigmentation, [Nle4, D-Phe7]-α-MSH exhibits significant anti-inflammatory effects:
- Cytokine Modulation : It has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), reducing the expression of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1) in melanoma cells . This suggests a protective role against inflammatory damage in skin tissues.
- Melanoma Cell Invasion : Interestingly, while α-MSH can stimulate melanoma invasion under certain conditions, [Nle4, D-Phe7]-α-MSH appears to inhibit invasion through reconstituted basement membranes (Matrigel), indicating a complex role in melanoma biology .
Study 1: Potency Comparison with Native α-MSH
In a comparative study assessing the potency of [Nle4, D-Phe7]-α-MSH against native α-MSH in stimulating tyrosinase activity and melanin content in human melanocytes:
- Findings : The synthetic analog produced a more significant increase in both parameters compared to α-MSH. The EC50 values indicated that both peptides were equipotent; however, the response variability was lower for [Nle4, D-Phe7]-α-MSH .
Study 2: In Vivo Effects on Melanoma
A murine model was utilized to evaluate the effects of [Nle4, D-Phe7]-α-MSH on melanoma progression:
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHFGYDRQSXQEB-PWPYQVNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H111N21O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215176 | |
Record name | Msh, 4-nle-alpha- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1646.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64887-70-3 | |
Record name | Msh, 4-nle-alpha- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Msh, 4-nle-alpha- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.